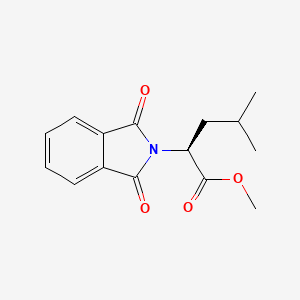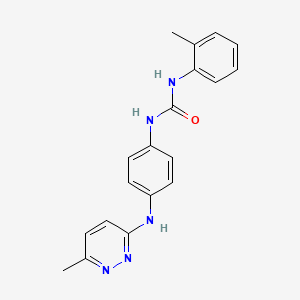
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as GSK-J4 and belongs to the class of isoxazole carboxamides.
Aplicaciones Científicas De Investigación
Anticancer Activity
Isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , have been extensively studied for their potential as anticancer agents. These compounds can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways critical for tumor growth and survival . For example, phenyl-isoxazole-carboxamide derivatives have shown potent activity against hepatocellular carcinoma and breast carcinoma cell lines .
Drug Discovery and Design
The isoxazole ring is a common moiety in many commercially available drugs. Its incorporation into new compounds can expand the drug-like chemical space and bind to biological targets based on chemical diversity . This makes 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide a valuable scaffold for the design and synthesis of new pharmacologically active molecules.
Antioxidant Properties
While the antioxidant activity of phenyl-isoxazole-carboxamide derivatives is generally weak, some compounds have shown moderate activity against specific enzymes like DPPH . This suggests that modifications to the isoxazole scaffold could enhance its antioxidant potential, which is crucial in combating oxidative stress-related diseases.
Metal-Free Synthetic Routes
The development of eco-friendly synthetic strategies for isoxazole compounds is of significant interest. Metal-free synthetic routes are desirable due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . This research area focuses on creating new methods to synthesize isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , without the use of metal catalysts.
Sensing Applications
Isoxazole derivatives can be designed to function as sensors due to their ability to interact with various biological targets. The chemical structure of isoxazoles allows for the development of compounds that can detect or measure biological or chemical processes, which is valuable in diagnostic and analytical chemistry .
Nanocatalysis
The field of nanocatalysis explores the use of nanoparticles as catalysts to enhance the efficiency of chemical reactions. Isoxazole derivatives, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , can be utilized in the design of nanocatalysts due to their structural features and reactivity .
Antimicrobial Activity
Isoxazole compounds have been investigated for their antimicrobial properties. The structural diversity of isoxazole derivatives allows them to act against a broad spectrum of microbial pathogens, making them candidates for the development of new antimicrobial agents .
Biological Activity Profiling
The diverse biological activities of isoxazole derivatives make them suitable for high-throughput screening and biological activity profiling. This application involves testing a wide range of isoxazole-based compounds, including 5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide , against various biological targets to identify potential therapeutic uses .
Propiedades
IUPAC Name |
5-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(19-14-20(28-25-19)17-8-2-1-3-9-17)24-15-16-7-6-10-18(13-16)27-21-11-4-5-12-23-21/h1-14H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLIWXZFSEGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-(3-(pyridin-2-yloxy)benzyl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

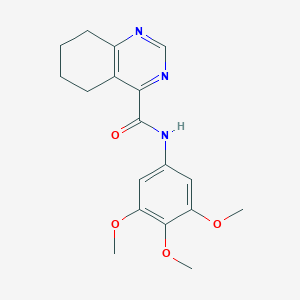

![{[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745418.png)
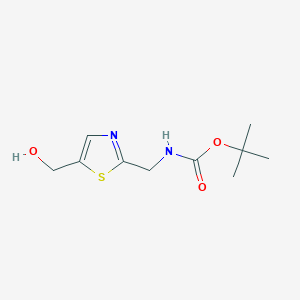
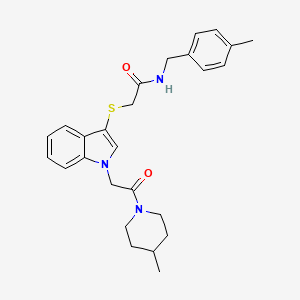

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![4-Acetyl-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2745433.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
